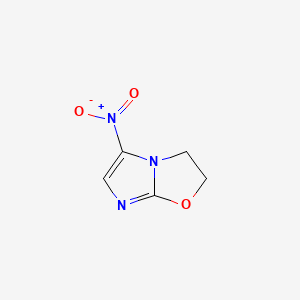

2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c9-8(10)4-3-6-5-7(4)1-2-11-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWFJXPMXFMCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC=C(N21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219808 | |

| Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69542-88-7 | |

| Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Look Back: the History of Imidazooxazole Scaffold Research

The exploration of the imidazooxazole (B14894385) scaffold is rooted in the broader history of nitroimidazole chemistry, which began in the 1950s. nih.gov The discovery of azomycin, a 2-nitroimidazole (B3424786) natural product with antibacterial properties, spurred the synthesis of numerous analogs. nih.gov This led to the development of several life-saving drugs. nih.gov

A significant breakthrough in imidazooxazole research was the discovery of potent antitubercular activity in a series of 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles in the late 1980s. ijpsonline.comnih.gov One of the most notable early compounds from this class was CGI-17341. ijpsonline.comresearchgate.net Although initial development was halted due to concerns about mutagenicity, this research paved the way for related compounds, including the nitroimidazooxazine PA-824 (Pretomanid) and the nitroimidazooxazole OPC-67683 (Delamanid), which have since entered clinical trials. ijpsonline.comnih.gov

The imidazo[2,1-b]oxazole and 2,3-dihydroimidazo[2,1-b]oxazole ring systems are now commonly utilized in the creation of therapeutically active molecules. tandfonline.com

At the Forefront: Significance in Modern Chemical Biology

The 2,3-dihydro-5-nitroimidazo(2,1-b)oxazole class of compounds holds considerable importance in contemporary chemical biology, primarily due to its therapeutic potential. The fused nitroimidazole structure is a key pharmacophore, with the nitro group playing a crucial role in the molecule's mechanism of action. nih.gov Under anaerobic conditions, the nitro group can be reduced to generate reactive intermediates that can damage cellular components of pathogens. nih.gov

This mechanism is central to the activity of related compounds against a variety of infectious agents. For instance, delamanid (B1670213), a 2,3-dihydro-6-nitroimidazo[2,1-b]oxazole, is a potent anti-tuberculosis drug. nih.gov Research has also revealed that compounds with the nitroimidazo[2,1-b]oxazole scaffold exhibit promising activity against other pathogens, including those responsible for leishmaniasis and Chagas disease. ijpsonline.comresearchgate.netnih.gov The versatility of this scaffold continues to make it a focal point for the development of new chemotherapeutic agents. tandfonline.com

A Matter of Classification: Placement Within Nitroheterocyclic Compounds

Nitroheterocyclic compounds are a broad class of molecules characterized by a heterocyclic ring system containing at least one nitro (-NO2) functional group. mdpi.comscbt.com These compounds are a cornerstone of medicinal chemistry, with a wide spectrum of biological activities. nih.gov

2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole belongs to a specific subclass of nitroheterocyclic compounds known as bicyclic nitroimidazoles. This classification is based on its fused ring structure, which consists of an imidazole (B134444) ring and an oxazole (B20620) ring. Other examples of medicinally important nitroheterocyclic compounds include:

Nitroimidazoles: such as metronidazole (B1676534) and benznidazole. nih.govrsc.org

Nitrofurans: including nifurtimox (B1683997) and furazolidone. nih.gov

Nitroimidazooxazines: a closely related class that includes pretomanid (B1679085) (PA-824). nih.gov

The position of the nitro group on the imidazole ring is a critical determinant of the compound's biological activity. nih.gov

Charting the Course: Research Trajectories for the 2,3 Dihydro 5 Nitroimidazo 2,1 B Oxazole Class

Established Synthetic Pathways of the Imidazooxazole Core

The construction of the imidazo[2,1-b]oxazole ring system is predominantly achieved through the cyclization of functionalized imidazole (B134444) precursors. These pathways are designed to build the fused oxazole (B20620) ring onto a pre-existing imidazole moiety.

The formation of the bicyclic structure relies on intramolecular reactions that create the oxazole ring. Key strategies involve starting with a substituted nitroimidazole and inducing cyclization through reaction with a dielectrophilic partner.

While the reaction of a 2-aminobenzoxazole (B146116) with chloromethyl nitro compounds is a plausible synthetic route for constructing more complex fused heterocyclic systems, this specific pathway is not commonly documented for the synthesis of the fundamental 2,3-dihydro-5-nitroimidazo(2,1-b)oxazole core. The "benzo" portion of the starting material implies a fused benzene (B151609) ring, which is absent in the target compound. However, analogous synthetic strategies involving the reaction of amino-heterocycles with electrophiles are fundamental in heterocyclic chemistry. For instance, syntheses of related fused systems like benzo[d]imidazo[2,1-b]thiazoles often start from 2-aminobenzothiazoles reacting with various electrophiles. rsc.org

A cornerstone in the synthesis of the nitroimidazooxazole scaffold is the reaction between a substituted nitroimidazole and an epoxide. A common and effective method involves the reaction of a 2-halo-4-nitroimidazole (or a related isomer) with a suitable epoxide, such as epichlorohydrin (B41342) or a substituted oxirane. mdpi.comnih.gov This reaction proceeds via a two-step sequence within a single pot:

N-Alkylation: The reaction is initiated by the nucleophilic attack of one of the imidazole's ring nitrogens on one of the epoxide's carbon atoms, leading to the opening of the oxirane ring. This step forms a haloalkanol-substituted nitroimidazole intermediate. The regioselectivity of the epoxide opening is a critical factor, influenced by steric and electronic effects under either acidic or basic conditions. libretexts.orgbyjus.com

Intramolecular Cyclization: The subsequent step is an intramolecular Williamson ether synthesis. A base is used to deprotonate the newly formed hydroxyl group, which then acts as a nucleophile, displacing the halide on the imidazole ring (or another leaving group) to form the fused oxazole ring. nih.govnih.gov

This pathway is highly versatile, allowing for the introduction of various substituents on the oxazole ring by using appropriately substituted epoxides. For instance, the synthesis of diastereomeric conjugate molecules has been achieved by starting with 2-bromo-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole, where the epoxide opening is followed by intramolecular cyclization. nih.gov

To improve efficiency and reduce waste, one-pot syntheses are highly favored. Several one-pot procedures for preparing dihydro-nitroimidazooxazoles have been developed. A notable method involves the direct treatment of 4,5-dinitroimidazole or 2-methyl-4,5-dinitroimidazole with oxiranes. nih.gov This approach efficiently yields the 2,3-dihydro-7-nitroimidazo[5,1-b]oxazole scaffold, an isomer of the target compound, demonstrating the power of the one-pot strategy.

Another advanced one-pot approach combines the cyclization with a subsequent modification, such as a Suzuki-Miyaura coupling. In one such report, 2-methyl-7-nitro-5-substituted-2,3-dihydroimidazo[5,1-b]oxazoles were prepared by reacting 1-(2,5-dibromo-4-nitro-1H-imidazol-1-yl)propan-2-ol with various arylboronic acids in a one-pot cyclization and coupling process under microwave irradiation. figshare.com Similarly, one-pot methods have been developed for related nitroimidazole drugs where a 2-nitroimidazole (B3424786) is treated with a haloacetate ester followed by the addition of an amine. mdpi.com

Table 1: Examples of One-Pot Syntheses for Nitroimidazooxazole Scaffolds

| Starting Materials | Reaction Type | Conditions | Product | Ref |

| 4,5-Dinitroimidazole, Oxiranes | One-pot cyclization | Heating | 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles | nih.gov |

| 1-(2,5-dibromo-4-nitro-1H-imidazol-1-yl)propan-2-ol, Arylboronic acids | One-pot cyclization / Suzuki-Miyaura coupling | Microwave irradiation | 2-methyl-7-nitro-5-substituted-2,3-dihydroimidazo[5,1-b]oxazoles | figshare.com |

The conditions under which the cyclization reactions are performed play a critical role in determining the reaction's success, yield, and selectivity.

Basic Environments: The synthesis of the imidazooxazole core from nitroimidazoles and epoxides is typically conducted in a basic medium. nih.gov The base, commonly an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or a strong base like sodium hydride (NaH), serves two primary functions. nih.gov First, it facilitates the initial N-alkylation of the imidazole ring by the epoxide. Second, and more importantly, it promotes the final intramolecular cyclization by deprotonating the intermediate alcohol, which allows for the nucleophilic attack that closes the oxazole ring. nih.gov The choice of base and solvent (e.g., DMF, ethanol) can influence reaction rates and yields.

Acidic Environments: While the key cyclization step is often base-mediated, acidic conditions can be crucial in other stages of the synthesis. For example, acid-catalyzed hydrolysis is used to open epoxide rings, typically resulting in nucleophilic attack at the more substituted carbon atom. libretexts.orgbyjus.com In multi-step syntheses, acids are frequently used for the removal of protecting groups. rsc.org The challenge in some tandem reactions is the "mismatch" in catalytic requirements, where one step is base-catalyzed and the subsequent cyclization is acid-catalyzed, necessitating a two-step, one-pot approach rather than a single catalytic system. rsc.orgresearchgate.net

Catalysis: Beyond simple acid/base catalysis, metal catalysts are employed, particularly for derivatization. Palladium catalysts are essential for Suzuki-Miyaura coupling reactions to add aryl or other groups to the scaffold. figshare.com Copper catalysts have also been used in coupling reactions to form related heterocyclic systems. rsc.org

Cyclization Reactions of Precursors

Advanced Synthetic Strategies

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic strategies are being implemented.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of nitroimidazole-based heterocycles. lew.ro This technique dramatically reduces reaction times from hours to minutes, often increases product yields, and promotes cleaner reactions. researchgate.netyoutube.com Greener methodologies for synthesizing 2-nitroimidazoles have been developed using microwave heating in conjunction with solid acid clay catalysts, avoiding the need for strong mineral acids. jocpr.com This approach has been successfully applied to the synthesis of various oxadiazole derivatives containing a nitroimidazole moiety, highlighting its versatility. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Ref |

| Synthesis of 2-nitroimidazoles | Strong acid (H₂SO₄), longer reaction time | Solid clay catalyst, 5-10 minutes | Faster, greener, avoids strong mineral acids | jocpr.com |

| Synthesis of oxadiazole derivatives | Longer heating times, use of polluting solvents | Shorter reaction times, higher yields | Reduced byproducts, increased efficiency | researchgate.net |

Flow Chemistry: Continuous flow chemistry is another modern technique being applied to the synthesis of heterocyclic compounds. tcichemicals.com This method offers significant advantages in terms of safety, scalability, and reproducibility. scitube.io By pumping reactants through controlled temperature zones in small-diameter tubes, flow chemistry minimizes the risks associated with handling potentially hazardous intermediates and allows for precise control over reaction parameters. While specific applications to this compound are emerging, the synthesis of related nitrogen heterocycles like pyrazoles and indazoles has been successfully demonstrated in flow reactors, suggesting its high potential for this class of compounds. mdpi.com

Modern Coupling Reactions: Advanced synthetic routes often conclude with late-stage functionalization to create a library of derivatives. The Suzuki-Miyaura coupling, catalyzed by palladium, is a prominent example used to introduce aryl substituents onto the nitroimidazooxazole core, enabling the exploration of structure-activity relationships. nih.govfigshare.com

Enantioselective Synthesis and Chiral Control

The biological activity of this compound derivatives is often dependent on their stereochemistry. Consequently, significant effort has been dedicated to developing enantioselective synthetic methods to control the chiral center, typically at the C2 position of the oxazole ring.

A viable chiral synthesis for delivering specific enantiomers of related 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b] mdpi.comnih.govoxazines has been developed, providing a template for controlling stereochemistry. mdpi.com This strategy commences with the alkylation of a nitroimidazole precursor, such as 2-chloro-4-nitroimidazole (B123238), with a chiral building block. For instance, (4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane can be used to set the desired stereochemistry. mdpi.com The resulting chiral acetal (B89532) is then converted into the target enantiomer of the key epoxide intermediate through a sequence of hydrolysis to a diol, selective tosylation of the primary hydroxyl group, and subsequent internal substitution to form the oxirane ring. mdpi.com

A common and effective strategy for introducing chirality involves the use of chiral epoxides. The synthesis of related nitroimidazole compounds like Pimonidazole has been achieved through the condensation of 2-nitroimidazole with chiral precursors like (R)- and (S)-epichlorohydrin, followed by reaction with a suitable nucleophile. wikipedia.orgcapes.gov.br This approach directly installs the chiral hydroxypropyl side chain, which can then be cyclized to form the dihydroimidazooxazole ring system.

Table 1: Example of an Enantioselective Synthesis Pathway

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation | Ref |

|---|---|---|---|---|---|

| 1 | 2-Chloro-4-nitroimidazole | (4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | Chiral acetal-imidazole | Alkylation to introduce chiral sidechain | mdpi.com |

| 2 | Chiral acetal-imidazole | Acidic Hydrolysis | Chiral diol | Deprotection of acetal | mdpi.com |

| 3 | Chiral diol | Tosyl chloride (TsCl) | Tosylated intermediate | Selective tosylation of primary alcohol | mdpi.com |

Industrial-Scale Synthesis Considerations

Transitioning from laboratory-scale synthesis to industrial production presents several challenges, including cost, safety, and scalability of reactions. For the synthesis of this compound and its analogs, optimizing reaction yields and finding robust, reproducible procedures are paramount.

An optimized synthesis for a key epoxide intermediate, starting from 2-chloro-4-nitroimidazole, achieved a 72% yield. mdpi.com This highlights the focus on maximizing the efficiency of crucial steps. However, not all reactions are amenable to large-scale production. For example, Mitsunobu reactions, while useful in the lab, can be problematic for sterically hindered alcohols, necessitating alternative synthetic strategies for certain derivatives. mdpi.com The multi-step nature of these syntheses often requires purification of intermediates through methods like column chromatography, which can be costly and time-consuming on an industrial scale. Therefore, developing routes that minimize purification steps or allow for one-pot procedures is a key consideration.

Microwave-Assisted Synthesis

To address the need for faster and more efficient synthetic methods, microwave-assisted synthesis has emerged as a powerful tool in heterocyclic chemistry. This technique can significantly reduce reaction times, increase yields, and improve the purity of products compared to conventional heating methods. nih.gov

A rapid, one-pot synthesis of 2-methyl-7-nitro-5-substituted-2,3-dihydroimidazo[5,1-b]oxazoles has been developed using microwave irradiation. nih.gov This method combines the cyclization of 1-(2,5-dibromo-4-nitro-1H-imidazol-1-yl)propan-2-ol with a subsequent Suzuki-Miyaura coupling reaction to introduce various aryl substituents in a single, efficient process. nih.gov The use of microwave energy has been shown to enhance reaction rates and improve regioselectivity in the synthesis of various heterocyclic compounds, including oxazolines and oxadiazoles (B1248032). nih.govnih.govnih.gov This approach offers a significant advantage by reducing synthesis time from hours or days to mere minutes. nih.gov

Derivatization and Analog Synthesis

To explore the full therapeutic potential of the this compound core, extensive derivatization is performed. This involves modifying existing functional groups and introducing new substituents to modulate the compound's physicochemical and biological properties.

Chemical Transformations of the Nitro Group (Reduction, Oxidation)

The 5-nitro group is a critical pharmacophore for many nitroimidazole-based compounds, and its chemical transformation is a key aspect of their biological activity. The biological effects of these compounds are often initiated by the reduction of the nitro group. nih.govmdpi.com

Reduction: The nitro group is an electrophilic moiety that can be reduced to various other nitrogen-containing functional groups. This transformation is central to the mechanism of action of many 5-nitroimidazole drugs, which are considered prodrugs activated via reductive metabolism. nih.govnih.gov The reduction proceeds in a stepwise manner, typically forming nitroso (-NO) and hydroxylamino (-NHOH) intermediates before yielding the final amino (-NH₂) group. researchgate.net Common laboratory reagents for achieving this reduction include:

Catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C) or Raney Nickel. wikipedia.org

Metal-based reductions using reagents such as iron in acidic media, zinc dust with ammonium (B1175870) chloride, or tin(II) chloride. wikipedia.org

These methods allow for the conversion of the nitro group to an amine, which can serve as a handle for further functionalization.

Oxidation: The oxidation of the nitroimidazole core is less common in synthetic derivatization. Studies on the atmospheric photochemical oxidation of 4-nitroimidazole (B12731) show that the primary transformations involve hydroxylation of the imidazole ring or complete loss of the nitro group, rather than oxidation of the nitro group itself. mdpi.com

Introduction of Alkyl and Aryl Substituents

Introducing various alkyl and aryl groups onto the this compound scaffold is crucial for tuning its properties. Several methods are employed to achieve this structural diversity.

Aryl Substituents: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for introducing aryl groups. A one-pot method utilizes the reaction between a dibromo-nitroimidazole precursor and various arylboronic acids under microwave irradiation to efficiently generate a library of 5-aryl-substituted 2,3-dihydroimidazo[5,1-b]oxazoles. nih.gov Suzuki coupling has also been employed to assemble complex biaryl side chains, which are subsequently attached to the core structure. mdpi.com

Alkyl and Aryl Substituents via Cyclization: The choice of reactants during the formation of the oxazole ring can also determine the substitution pattern. A one-pot synthesis involving the reaction of 4,5-dinitroimidazole with different oxiranes can introduce substituents at the C2 position. mdpi.com For example, using propylene (B89431) oxide results in a 2-methyl derivative, while using styrene (B11656) oxide yields a 2-phenyl derivative. mdpi.com

Alkylation: Direct alkylation of the imidazole nitrogen is a fundamental step in many synthetic routes. This is often achieved by reacting a precursor like 2-chloro-4-nitroimidazole with an alkyl halide, such as an iodo-functionalized alkyl chain, to build out the carbon skeleton required for subsequent cyclization. mdpi.com

Table 2: Methods for Introducing Substituents

| Position of Substitution | Method | Reagents | Type of Substituent | Ref |

|---|---|---|---|---|

| C5 (on Imidazole) | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl | nih.gov |

| C2 (on Oxazole) | Cyclization | Substituted oxiranes (e.g., propylene oxide, styrene oxide) | Alkyl, Aryl | mdpi.com |

| N1 (on Imidazole) | Alkylation | Alkyl halides (e.g., R-I) | Alkyl chain | mdpi.com |

Synthesis of Trifluoromethyl-Substituted Derivatives

The introduction of trifluoromethyl (CF3) groups into pharmacologically active molecules is a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity. In the context of bicyclic nitroimidazoles, derivatives substituted with trifluoromethyl and trifluoromethoxy groups have been developed. mdpi.com

The synthesis of optically active 6-nitroimidazo[2,1-b]-2,3-dihydrooxazoles bearing a trifluoromethyl group at various positions has been reported. mdpi.com While specific synthetic schemes for direct trifluoromethylation of the this compound core are not extensively detailed in the provided literature, general methods for creating trifluoromethyl-substituted pyrazole (B372694) and pyrimidine (B1678525) derivatives often involve starting with trifluoromethyl-containing building blocks. nih.govmdpi.com For instance, a common precursor is ethyl trifluoroacetoacetate, which can be used to construct the heterocyclic core. nih.gov Another approach involves the reaction of a hydrazine, such as 4-(trifluoromethyl)phenyl hydrazine, with a ketone to form a hydrazone, which is then cyclized to create the desired trifluoromethyl-substituted heterocycle. nih.govmdpi.com These strategies highlight the principle of incorporating the CF3 moiety early in the synthetic sequence.

Table 1: Examples of Trifluoromethyl-Containing Phenyl Groups in Drug Discovery

| Compound Type | Key Reagent | Purpose |

|---|---|---|

| Pyrazole Derivatives | 4-(trifluoromethyl)phenyl hydrazine | Introduction of CF3-phenyl group for antimicrobial activity. nih.gov |

| Pyrazole Derivatives | 3',5'-bis(trifluoromethyl)acetophenone | Synthesis of potent bacterial growth inhibitors. mdpi.com |

Synthesis of Triazolyl- and Isoxazolyl-Containing Analogs

In an effort to explore the structure-activity relationship (SAR) of the 6-nitro-2,3-dihydroimidazooxazole (NHIO) scaffold, researchers have replaced portions of existing drug molecules with other heterocyclic moieties, such as triazole and isoxazole (B147169). This "scaffold hopping" approach aims to discover new leads with potent activity.

A significant body of work describes the synthesis of novel triazolyl- and isoxazolyl-based NHIO compounds. The general synthetic strategy involves a coupling reaction between a key bicyclic intermediate and the desired heterocyclic side chain. For example, triazolyl-containing intermediates can be synthesized via a [2+3] cycloaddition (a "click" reaction) between an O-propargylated phenol (B47542) and an azidophenol. These intermediates are then coupled to the core NHIO scaffold, typically in the presence of a base like sodium hydride, to yield the final products. A similar modular approach is used for isoxazolyl-containing analogs.

One study reported the synthesis of 41 novel triazolyl- and isoxazolyl-based NHIO compounds. The most potent of these demonstrated significant activity against various strains of Mycobacterium tuberculosis.

Development of Bicyclic Nitroimidazole Analogues

The development of bicyclic nitroimidazole analogues has been a fertile area of research, leading to important clinical candidates. The core structure is typically a 5-membered imidazole ring fused with another heterocyclic ring, such as an oxazole or oxazine (B8389632).

A common synthetic method for producing 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles involves a one-pot reaction between 4,5-dinitroimidazole (or its 2-methyl derivative) and an oxirane. ijpsonline.com Another key strategy focuses on creating optically active derivatives, which is crucial as biological activity is often stereospecific. The synthesis of enantiomerically pure 6-nitroimidazo[2,1-b]-2,3-dihydrooxazoles has been achieved using chiral epoxides, such as (R)-(+)- and (S)-(−)-epichlorohydrin, as starting materials. mdpi.com The reaction proceeds via an initial reaction followed by intramolecular cyclization in an alkaline environment to form the bicyclic system. mdpi.com

Researchers have also developed close structural analogs by fusing the nitroimidazole ring with a six-membered oxazine or tetrahydropyrimidine (B8763341) ring, creating compounds like nitroimidazooxazines and 3-hydroxy-8-nitroimidazo[5,1-b]-1,4,5,6-tetrahydropyrimidines. mdpi.comnih.gov

Strategies for Functionalized Scaffold Construction

The construction of functionalized nitroimidazole scaffolds is driven by the need to optimize the pharmacological properties of lead compounds. Several strategic approaches are employed, including target-based design, phenotypic screening, and the functionalization of known scaffolds. mdpi.com The functionalization of the core nitroimidazole structure allows for the fine-tuning of electronic and steric properties, which can impact efficacy and reduce undesirable effects. mdpi.com

Key strategies for scaffold construction and functionalization include:

Scaffold Hopping: Replacing a part of a known active molecule with a structurally different but functionally similar group. An example is the replacement of a phenoxypiperidyl moiety with triazole and isoxazole rings.

Sequential Route Synthesis: Employing a step-by-step, protection-group-free route to build the molecule. This has been used for the synthesis of Delamanid (B1670213), involving key steps like allylation, N-arylation, Mitsunobu etherification, and Sharpless asymmetric dihydroxylation to create a chiral epoxide intermediate. researchgate.net

Modular Synthesis: Preparing key building blocks separately and then coupling them in the final steps. This is common in the synthesis of triazolyl- and isoxazolyl-containing analogs, where the heterocyclic side chains are prepared independently before being attached to the main nitroimidazooxazole core.

Suzuki Coupling in Analog Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. nih.govmdpi.com This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com Its advantages include mild reaction conditions, commercial availability of a wide range of boronic acids, and high functional group tolerance, making it highly suitable for the late-stage functionalization of complex molecules. nih.gov

In the context of heterocyclic chemistry, Suzuki coupling is widely used to synthesize biaryl systems or to attach aryl or vinyl substituents to a heterocyclic core. nih.govresearchgate.netyoutube.com For example, it has been employed to create 2-amino-6-arylbenzothiazoles and 3,5-diaryl-1,2,4-thiadiazoles. nih.gov While direct examples of Suzuki coupling on the this compound scaffold were not detailed in the provided search results, the methodology is a standard strategy for the synthesis of analogs of such heterocyclic systems. The general approach would involve a halogenated derivative of the nitroimidazooxazole core reacting with a suitable arylboronic acid in the presence of a palladium catalyst and a base to generate the C-C coupled product.

Table 2: General Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Electrophile | Halogenated or triflated substrate | Aryl halides (R-I, R-Br), Aryl triflates (R-OTf) |

| Organoboron Reagent | Nucleophilic partner | Boronic acids (R'-B(OH)₂), Boronic esters (R'-B(OR)₂) youtube.com |

| Catalyst | Facilitates the reaction cycle | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) mdpi.com |

Investigation of Synthetic Byproducts and Isomers

The synthesis of complex heterocyclic systems like nitroimidazoles is often accompanied by the formation of byproducts and isomers, the study of which is crucial for optimizing reaction conditions and ensuring the purity of the final compound.

One significant issue is the formation of regio-isomers. Historically, challenges in the synthesis of 2-nitroimidazole led to the discovery and synthesis of its 4-nitro and 5-nitro isomers. mdpi.com In the synthesis of bicyclic systems, the position of the nitro group is critical for activity. For instance, imidazoles with a nitro group at position 5 are generally more active than the corresponding 4-nitro-derivatives, although the latter may exhibit less toxicity. mdpi.com Syntheses can yield mixtures of these isomers, such as 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles being formed alongside the desired 5-nitro or 6-nitro analogs. ijpsonline.com

The stereochemistry of the molecule is another critical factor, as different enantiomers can have vastly different biological activities. The synthesis of nitroimidazo[2,1-b]oxazines has shown that the (S)-isomers can be up to 100 times more active than the corresponding (R)-isomers. nih.gov Incomplete reactions or side reactions can also lead to byproducts. For example, attempts at ring closure to form oxadiazoles can sometimes result in the recovery of the uncyclized starting material if the conditions are not optimal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assembly of the molecular framework.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For the this compound scaffold, the ¹H NMR spectrum reveals characteristic signals for the protons on both the imidazole and the dihydro-oxazole rings.

The protons on the dihydro-oxazole portion of the fused ring system, specifically at positions 2 and 3, typically appear as multiplets in the aliphatic region of the spectrum. The chemical shifts and coupling patterns of these protons are diagnostic for the bicyclic structure. For instance, in related 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles, the spatial structure has been a subject of discussion, indicating the importance of NMR in its confirmation. nih.gov The protons of the heterocyclic ring in oxazole derivatives generally appear in the aromatic region, with specific chemical shifts influenced by the substituents and the solvent used. chemicalbook.comchemicalbook.com The single proton on the imidazole ring of the this compound core is expected to resonate in the downfield aromatic region, its precise chemical shift being influenced by the strong electron-withdrawing effect of the attached nitro group.

| Compound/Fragment | Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Oxazole | H-2 | ~7.9-8.1 | s |

| Oxazole | H-4 | ~7.1-7.3 | s |

| Oxazole | H-5 | ~7.7-7.9 | s |

| Substituted Imidazoles | Ring Protons | ~7.0-8.5 | m |

| Dihydro-oxazole moiety | CH₂ protons | ~3.5-4.5 | m |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the fused ring system are indicative of their electronic environment. The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded, appearing at a downfield chemical shift. The carbons of the dihydro-oxazole ring (C2 and C3) will resonate in the aliphatic region, while the remaining carbons of the imidazole ring (C6, C7a) will appear in the aromatic region. The chemical shifts in benzazoles, a related class of fused heterocyclic compounds, are influenced by the nature of the heteroatoms, with the lone pair of electrons on oxygen typically exerting a shielding effect on adjacent carbons. mdpi.comnih.gov In contrast, the carbons directly bonded to nitrogen atoms are generally deshielded. mdpi.comnih.gov

| Carbon Position | Hybridization | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | sp³ | ~45-55 |

| C3 | sp³ | ~65-75 |

| C5 | sp² | ~140-150 |

| C6 | sp² | ~110-120 |

| C7a | sp² | ~150-160 |

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₅H₅N₃O₃, the expected exact mass is approximately 155.033 g/mol . echemi.com

Electron ionization mass spectrometry (EI-MS) of heterocyclic compounds like oxazoles often results in complex fragmentation pathways. clockss.org The fragmentation of the this compound molecular ion is expected to involve characteristic losses of small neutral molecules. Common fragmentation patterns for related nitroaromatic and heterocyclic systems include the loss of NO₂, NO, and CO. The dihydro-oxazole ring may undergo cleavage, leading to the loss of fragments such as formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O). The study of fragmentation patterns in similar heterocyclic systems, such as 1,2,4-triazoles, reveals that the initial fragmentation often involves the side chains, followed by the cleavage of the heterocyclic ring itself. researchgate.netresearchgate.netsapub.org The stability of the pyrimidine ring in related fused systems suggests that the dihydro-oxazole ring in the target compound may be more susceptible to initial fragmentation. sapub.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅N₃O₃ |

| Molecular Weight | 155.11 g/mol echemi.com |

| Exact Mass | 155.03309103 g/mol echemi.com |

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure and offers insights into the packing of molecules in the crystal lattice and the nature of intermolecular forces.

An X-ray crystallographic analysis of a suitable single crystal of this compound or one of its derivatives would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the fused bicyclic nature of the scaffold, the planarity of the imidazole ring, and the conformation of the non-planar dihydro-oxazole ring. The geometry of the nitro group relative to the imidazole ring would also be definitively established. Structural studies on related bicyclic nitroimidazole derivatives, such as delamanid, have been crucial in understanding their therapeutic action. researchgate.net

The crystal packing of this compound would reveal the nature and geometry of intermolecular interactions. While the core structure lacks traditional hydrogen bond donors, the oxygen atoms of the nitro group and the oxazole ring, as well as the nitrogen atoms of the imidazole ring, can act as hydrogen bond acceptors. These can interact with weak C-H donors from neighboring molecules.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique fingerprint of a compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds.

In the characterization of nitroimidazole derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups. For instance, the nitro group (NO₂), central to the structure and activity of these compounds, exhibits characteristic strong absorption bands. Research on various 5-nitroimidazole derivatives has consistently identified these bands. brieflands.com

The following table summarizes the characteristic IR absorption bands observed for a representative nitroimidazole derivative, N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)benzamide, which contains the core nitroimidazole moiety. brieflands.com These bands are indicative of the types of vibrations expected for this compound.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H | Stretching | 3368 | Strong | brieflands.com |

| C=O (Amide) | Stretching | 1637 | Strong | brieflands.com |

| NO₂ | Asymmetric Stretch | 1543 | Strong | brieflands.com |

| NO₂ | Symmetric Stretch | 1353 | Strong | brieflands.com |

| C-H (Aromatic) | Stretching | ~3100-3000 | Medium | |

| C-H (Aliphatic) | Stretching | ~3000-2850 | Medium | |

| C=N (Imidazole) | Stretching | ~1600-1475 | Medium-Strong | |

| C-O (Oxazole) | Stretching | ~1250-1050 | Strong |

This table is generated based on data from a related nitroimidazole derivative and general IR correlation tables. Specific values for this compound may vary.

The presence of strong bands for the nitro group (around 1543 cm⁻¹ and 1353 cm⁻¹) and the various C-H, C=N, and C-O stretching vibrations would be expected to confirm the successful synthesis of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. The experimentally determined percentages of these elements are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and empirical formula.

For newly synthesized derivatives of this compound, elemental analysis is a standard characterization method. Research articles reporting the synthesis of novel nitroimidazole compounds often include elemental analysis data to confirm the successful formation of the target molecule. brieflands.com

The following interactive table presents representative elemental analysis data for a synthesized 5-nitroimidazole derivative, showcasing the comparison between calculated and found values.

| Compound | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Reference |

| 4-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)benzamide | C₁₄H₁₆N₄O₃ | Calculated | 58.32 | 5.59 | 19.43 | brieflands.com |

| Found | 58.37 | 5.59 | 19.42 | brieflands.com | ||

| N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-nitrobenzamide | C₁₃H₁₃N₅O₅ | Calculated | 48.90 | 4.10 | 21.94 | brieflands.com |

| Found | 49.01 | 4.10 | 21.93 | brieflands.com |

The close correlation between the calculated and experimentally found percentages for these derivatives, typically within ±0.4%, validates their proposed structures and high degree of purity. Similar validation would be expected for this compound.

Chromatographic Methods (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This method is extensively used for the identification, quantification, and structural elucidation of compounds in complex mixtures. For this compound and its derivatives, particularly in biological matrices or for purity assessment, LC-MS is an indispensable tool.

Numerous studies have detailed the development and validation of LC-MS/MS methods for the analysis of nitroimidazole compounds, including the closely related drug Delamanid ((2R)-2-methyl-6-nitro-2-{[4-(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]}-2,3-dihydroimidazo[2,1-b]oxazole). These methods provide a framework for the analysis of this compound.

Sample Preparation and Chromatographic Separation:

Sample preparation typically involves protein precipitation for biological samples, followed by solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analyte and remove interfering substances. The chromatographic separation is commonly achieved using reversed-phase HPLC columns.

LC-MS/MS Parameters:

The separated analytes are introduced into the mass spectrometer, typically using electrospray ionization (ESI) in the positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored.

The following interactive table summarizes typical LC-MS/MS parameters used for the analysis of Delamanid and its metabolites, which would be applicable for the analysis of this compound and its derivatives.

| Parameter | Description | Reference |

| Chromatography System | Agilent 1260 HPLC or equivalent | |

| Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) or Phenomenex Gemini-NX C18 (5.0 µm, 50 mm × 2.0 mm) | |

| Mobile Phase A | Water with 0.1% formic acid | |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | |

| Elution Mode | Gradient elution | |

| Flow Rate | 0.2 - 0.4 mL/min | |

| Injection Volume | 5 - 20 µL | |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex 5500) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

These established chromatographic methods allow for the sensitive and specific detection and quantification of nitroimidazooxazole derivatives in various matrices, which is crucial for both chemical synthesis verification and pharmacokinetic studies.

Identification of Molecular Targets

The bactericidal effects of activated bicyclic nitroimidazoles are exerted through multiple molecular targets, which differ depending on the metabolic state of the bacterium. The primary targets identified are associated with the unique cell wall of mycobacteria and cellular respiration.

Under aerobic conditions, which support active replication of Mtb, the primary target is the mycolic acid biosynthetic pathway. toku-e.comnih.gov Mycolic acids are essential, long-chain fatty acids that form the core of the protective outer layer of the mycobacterial cell wall. drugbank.com Specifically, activated metabolites of these nitroimidazoles are known to inhibit the synthesis of these crucial lipids. patsnap.commedscape.com One specific enzyme implicated in this process is DprE2, which is vital for the synthesis of arabinogalactan, a component to which mycolic acids attach. wikipedia.org

Under anaerobic or hypoxic conditions, where the bacteria are non-replicating or dormant, the mechanism shifts. toku-e.com The activated compound acts as a donor of nitric oxide (NO). toku-e.comnih.gov This nitric oxide poisons cellular respiration by targeting multiple components, potentially including as many as 29 different mycobacterial enzymes, thereby disrupting ATP homeostasis and leading to cell death. toku-e.com This dual activity against both replicating and persistent bacteria is a key characteristic of this class of compounds.

Bioreductive Activation Pathways

This compound is a prodrug, meaning it is inactive until it undergoes metabolic activation within the target pathogen. nih.govnih.gov This activation is a reductive process centered on the compound's nitro group and is catalyzed by a specific bacterial enzyme system. nih.gov

The nitro group (—NO₂) is indispensable for the biological activity of the compound. nih.govnih.gov The activation process involves the reduction of this group, which leads to the formation of highly reactive nitrogen species, including nitric oxide (NO). patsnap.comnih.gov The release of NO is considered a critical event for the bactericidal activity observed under anaerobic conditions, as it acts as a respiratory poison. toku-e.comnih.gov The reduction of the imidazole ring results in several metabolites, with the formation of a des-nitro derivative correlating with the release of NO. nih.govnih.gov This process of forming reactive intermediates is central to how the compound kills dormant bacteria, a crucial factor for shortening the duration of tuberculosis treatment. nih.govdrugbank.com

The key enzyme responsible for the bioreductive activation of bicyclic nitroimidazoles in M. tuberculosis is the deazaflavin-dependent nitroreductase, commonly known as Ddn. nih.govdrugbank.comuniprot.org This enzyme, encoded by the gene Rv3547, specifically catalyzes the reduction of the prodrug. nih.govnih.gov The Ddn enzyme itself relies on the reduced form of the cofactor F420 (F420H2) as an electron donor for the reaction. nih.govnih.gov The F420 cofactor is recycled to its active, reduced state by other enzymes in the cell, such as F420-dependent glucose-6-phosphate dehydrogenase (Fgd). drugbank.comnih.gov The entire activation pathway is therefore dependent on a functioning Ddn enzyme and a sufficient supply of reduced F420. wikipedia.org Consequently, mutations in the ddn gene or in genes responsible for the biosynthesis of cofactor F420 are common mechanisms of resistance to this class of drugs. wikipedia.orgnih.gov

| Component | Function in Activation Pathway |

| Deazaflavin-Dependent Nitroreductase (Ddn) | The primary enzyme that catalyzes the reduction of the nitroimidazole prodrug. nih.govdrugbank.com |

| Cofactor F420 | An obligate two-electron donor that provides the reducing power for the Ddn-mediated reaction. nih.govnih.gov |

| F420-dependent glucose-6-phosphate dehydrogenase (Fgd) | An enzyme that reduces the oxidized F420 back to its active F420H2 form, ensuring a continuous supply for the Ddn enzyme. drugbank.comnih.gov |

Modulation of Cellular Pathways

Following bioreductive activation, the resulting reactive metabolites modulate critical cellular pathways, leading to bacterial death. The specific pathways affected depend on the oxygen availability in the environment.

In an aerobic environment, where M. tuberculosis is actively growing and dividing, the primary bactericidal effect is the inhibition of mycolic acid biosynthesis. toku-e.comnih.govmedscape.com Mycolic acids are fundamental building blocks of the mycobacterial cell wall, providing a robust barrier against external threats. drugbank.com By inhibiting their synthesis, the activated compound compromises the structural integrity of the cell wall, leading to cell lysis. patsnap.com Research suggests the mechanism involves impairing the oxidative transformation of precursor hydroxymycolic acids into keto-mycolic acids, a key step in the pathway. nih.gov While the precise molecular mechanism is still under investigation, it may involve effects on genes related to the cell wall, such as the fasI and fasII fatty acid synthase systems. drugbank.comnih.gov

| Condition | Primary Mechanism of Action | Key Cellular Pathway Affected |

| Aerobic (Replicating Bacteria) | Inhibition of cell wall synthesis. toku-e.compatsnap.com | Mycolic Acid Biosynthesis. nih.govmedscape.com |

| Anaerobic (Non-replicating Bacteria) | Respiratory poisoning. toku-e.com | Cellular Respiration / ATP Homeostasis. toku-e.com |

Generation of Reactive Nitrogen Species

The antimicrobial activity of this compound, a member of the nitroimidazole class, is intricately linked to its bioreductive activation within the target pathogen, Mycobacterium tuberculosis. This process culminates in the production of reactive nitrogen species (RNS), which are highly toxic to the bacterial cell. The compound itself is a prodrug, meaning it is inactive until it undergoes chemical modification within the bacterium.

The activation is primarily mediated by a deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of the cofactor F420 (F420H2) as an electron donor. This enzymatic reaction reduces the nitro group of the this compound molecule. This reduction leads to the formation of unstable intermediates that decompose, releasing nitric oxide (NO) and other reactive nitrogen species. patsnap.com

These RNS, particularly nitric oxide, are potent cytotoxins that disrupt multiple physiological processes within the mycobacterial cell. They can damage DNA, inhibit enzymes, and interfere with cellular respiration by targeting components of the electron transport chain. This multifaceted attack contributes significantly to the bactericidal effect of the compound, especially under anaerobic conditions where the bacteria are non-replicating. patsnap.commedscape.com The generation of RNS is a key component of the dual mechanism of action of this class of compounds, which also includes the inhibition of mycolic acid synthesis. patsnap.com

Mechanisms of Resistance at the Molecular Level

Resistance to this compound and related nitroimidazoles in M. tuberculosis is primarily attributed to genetic mutations that impair the bioactivation of the prodrug.

ddn Gene Mutations

The most frequently observed mechanism of resistance involves mutations in the ddn gene (Rv3547), which encodes the deazaflavin-dependent nitroreductase responsible for activating the nitroimidazole prodrug. eur.nlresearchgate.net Loss-of-function mutations in ddn prevent or reduce the conversion of the drug to its active, cytotoxic form, thereby rendering the bacterium resistant.

A variety of mutations within the ddn gene have been identified in resistant clinical isolates. These include single nucleotide polymorphisms (SNPs) leading to amino acid substitutions, as well as insertions and deletions that can cause frameshifts or premature stop codons, resulting in a non-functional or truncated Ddn enzyme. researchgate.net The high frequency of spontaneous mutations in the ddn gene contributes to the emergence of resistance. nih.gov

Notably, due to the shared activation pathway, mutations in the ddn gene often confer cross-resistance between different nitroimidazoles, such as pretomanid (B1679085) and delamanid. eur.nlnih.gov However, some studies have reported instances where certain ddn mutations lead to resistance to one drug while retaining susceptibility to the other, suggesting subtle differences in their interaction with the Ddn enzyme. eur.nl

| Gene | Mutation | Effect on Resistance | Compound(s) |

| ddn | Trp20Stop | Confers resistance | Delamanid, Pretomanid |

| ddn | Ser78Tyr | Confers resistance to Pretomanid, but may retain susceptibility to Delamanid | Pretomanid, Delamanid |

| ddn | Tyr29del | Associated with elevated MIC for Delamanid | Delamanid |

| ddn | Gly81Ser | Found in Delamanid-resistant isolates | Delamanid |

Efflux and Uptake Mechanisms

While mutations in the drug activation pathway are the primary drivers of resistance, alterations in drug transport across the mycobacterial cell wall, specifically through efflux pumps, may also play a role. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and efficacy.

In M. tuberculosis, several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily and the resistance-nodulation-division (RND) family. nih.gov Overexpression of certain efflux pump genes has been associated with resistance to various anti-tuberculosis drugs. eur.nl

A transcriptomic analysis of M. tuberculosis exposed to delamanid revealed the upregulation of 23 efflux pump genes, the majority of which belonged to the ABC family. eur.nl This suggests that increased efflux activity could contribute to reduced susceptibility to nitroimidazoles. The MmpS5/MmpL5 efflux system, which is known to confer resistance to other anti-TB drugs like bedaquiline (B32110) and clofazimine, is another potential, though less directly implicated, mechanism. nih.gov However, the specific efflux pumps that recognize and transport this compound and the clinical significance of this resistance mechanism require further investigation. Information regarding the role of drug uptake mechanisms in resistance to this compound is not extensively documented.

Comparative Mechanistic Studies with Related Nitroimidazoles

The molecular mechanisms of this compound are best understood in comparison to other nitroimidazoles used in the treatment of tuberculosis, namely delamanid and pretomanid, as well as the broader class representative, metronidazole (B1676534).

Both this compound (structurally similar to delamanid) and pretomanid are bicyclic nitroimidazoles that function as prodrugs. nih.govpnrjournal.com They share a common activation pathway dependent on the mycobacterial F420 coenzyme system and the Ddn nitroreductase. nih.gov This activation leads to a dual mechanism of action: the generation of reactive nitrogen species that cause respiratory poisoning and the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. patsnap.comeur.nl

Despite these similarities, there are notable differences. Delamanid generally exhibits lower minimum inhibitory concentrations (MICs) in vitro compared to pretomanid. pnrjournal.comnih.gov Furthermore, while there is significant cross-resistance, some ddn mutations can lead to resistance to one compound but not the other, indicating that their binding to the Ddn enzyme is not identical. nih.gov

Preclinical Pharmacological Investigations of 2,3 Dihydro 5 Nitroimidazo 2,1 B Oxazole

In Vivo Pharmacokinetic (PK) Studies in Animal Models

The pharmacokinetic properties of 2,3-dihydro-5-nitroimidazo(2,1-b)oxazole have been investigated in several animal models, demonstrating its suitability for oral administration.

In mice , single oral doses were well-tolerated. nih.gov The time to reach maximum serum concentration (Tmax) was approximately 4.0 hours, with an elimination half-life of 4 to 6 hours. nih.gov Plasma concentrations increased in a dose-proportional manner for doses up to 243 mg/kg, with evidence of saturation of oral absorption at higher doses. nih.gov

In rats , pharmacokinetic studies after oral administration showed that co-administration with darunavir (B192927) could decrease the peak concentration (Cmax) and area under the curve (AUC) of pretomanid (B1679085) while extending its elimination half-life. oup.com The compound was found to distribute into the brain, specifically localizing in the corpus callosum after intraperitoneal administration. nih.gov

In hamsters , pharmacokinetic assessments were also conducted as part of the preclinical evaluation for visceral leishmaniasis. nih.gov Both enantiomers of PA-824 were found to be orally bioavailable and well-tolerated in mice. nih.gov These studies across different species confirm that the compound is orally absorbed and achieves systemic exposure, supporting its development for treating systemic infections like tuberculosis and leishmaniasis. nih.govnih.govnih.gov

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Mouse | Tmax (serum) | ~4.0 hours | nih.gov |

| Mouse | Elimination Half-life | 4 - 6 hours | nih.gov |

| Rat | Tmax (plasma) | 4 - 5 hours | dovepress.com |

| Rat | Bioavailability (oral) | Data varies; co-administration affects parameters | oup.comdovepress.com |

| Hamster | Bioavailability (oral) | Demonstrated to be orally bioavailable | nih.govnih.gov |

Distribution and Biodistribution in Animal Tissues (e.g., Skin)

Specific data on the distribution and biodistribution of this compound in animal tissues are not available in the reviewed scientific literature.

Metabolism Studies (e.g., Liver Microsome Stability)

Specific data regarding the metabolism and liver microsome stability of this compound are not available in the reviewed scientific literature.

Excretion Pathways in Animal Models

Specific data on the excretion pathways of this compound in animal models are not available in the reviewed scientific literature.

Half-Life Determination in Preclinical Systems

Specific data on the half-life determination of this compound in preclinical systems are not available in the reviewed scientific literature.

In Vivo Pharmacodynamic (PD) Studies in Animal Models

While in vivo studies were conducted on the related compound CGI-17341, showing a dose-dependent increase in the survival time of mice infected with Mycobacterium tuberculosis, specific pharmacodynamic studies for the unsubstituted this compound are not detailed in the available literature. nih.govnih.gov The 50% effective dose (ED₅₀) for CGI-17341 was reported as 7.7 mg/kg of body weight in mice. nih.govnih.gov Another study noted that CGI-17341 and other 2,3-dihydro-6-nitroimidazo [2,1-b]oxazoles represent important leads for antileishmanial activity. ijpsonline.com

Combination Studies and Synergistic Effects in Preclinical Models

Specific data from combination studies or assessments of synergistic effects involving this compound in preclinical models are not available in the reviewed scientific literature.

Structure Activity Relationship Sar and Computational Studies of 2,3 Dihydro 5 Nitroimidazo 2,1 B Oxazole

Empirical Structure-Activity Relationship (SAR)

Empirical SAR studies have been crucial in identifying the key structural features of the 2,3-dihydro-5-nitroimidazo(2,1-b)oxazole scaffold that are essential for its biological effects.

Impact of Substituents at Imidazooxazole (B14894385) Core Positions (e.g., 2, 6, R1, R2, R3) on Activity

Modifications at various positions of the bicyclic imidazooxazole core have profound effects on the compound's activity. The aerobic antitubercular activity of the 2,3-dihydro-6-nitroimidazo[2,1-b]oxazole class was first discovered in the late 1980s. nih.gov Subsequent research led to the identification of key derivatives with potent activity. For instance, compound CGI-17341, a 2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole, emerged as a significant compound with both in vitro and in vivo activity against Mycobacterium tuberculosis. nih.govresearchgate.net

Further elaboration of the oxazole (B20620) class by Otsuka Pharmaceuticals resulted in the clinical candidate (R)-2-methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole, also known as OPC-67683. nih.gov This highlights the importance of the substituent at the 2-position. Studies on related imidazothiazoles and thiazolobenzimidazoles have shown that polar substituents at the 2 or 3 position can decrease acute toxicity while preserving anti-inflammatory activity. nih.gov Conversely, incorporating a gem-dimethyl substituent at the 6-position was found to increase toxicity and abolish anti-inflammatory activity in those related scaffolds. nih.gov

The following table summarizes the impact of key substitutions:

| Position | Substituent | Impact on Activity | Reference Compound(s) |

| 2 | Ethyl | Potent in vitro and in vivo activity | CGI-17341 nih.govresearchgate.net |

| 2 | (R)-methyl-...phenoxy)methyl) | Significant antitubercular activity; clinical candidate | OPC-67683 nih.gov |

| 6 | Gem-dimethyl | Increased toxicity, eliminated activity (in related thiazoles) | N/A nih.gov |

Significance of the 4-Nitroimidazole (B12731) Moiety for Biological Activity

The nitro group is an indispensable feature for the biological activity of this class of compounds. nih.govacs.org Specifically, the 4-nitro position is a critical determinant for activity against both aerobic and anaerobic Mycobacterium tuberculosis. nih.govacs.org In contrast, 5-nitroimidazoles like metronidazole (B1676534) are typically active only against anaerobic bacteria. nih.govacs.org The reductive bioactivation of the nitro group is believed to be essential for the compound's mechanism of action, leading to the generation of reactive intermediates that are cytotoxic to the target organism. nih.gov While 4-nitroimidazole derivatives themselves were not historically known for antibacterial effects, their incorporation into bicyclic systems like the imidazooxazoles proved to be a groundbreaking discovery for antitubercular drug development. nih.gov

Stereochemical Requirements for Potency

Stereochemistry, particularly at the chiral centers of the fused oxazole or oxazine (B8389632) ring, plays a vital role in the antimicrobial potency of these compounds. nih.gov For the related imidazo[2,1-b] nih.govnih.govoxazine class, the (S)-configuration at the 6-position is crucial for activity. nih.gov This is exemplified by PA-824, which has an (S)-configuration. nih.gov In the this compound series, the (R)-configuration at the 2-position is a key feature of the potent clinical candidate OPC-67683. nih.gov This demonstrates that specific stereoisomers are required for optimal interaction with the biological target.

| Compound Class | Key Chiral Center | Active Configuration | Example |

| Imidazo[2,1-b] nih.govnih.govoxazines | C6 | (S) | PA-824 nih.gov |

| Imidazo[2,1-b]oxazoles | C2 | (R) | OPC-67683 nih.gov |

Influence of Side Chain Modifications on Activity and Pharmacokinetic Parameters

Modifications to the side chain, often attached at the 2- or 6-position of the imidazooxazole core, significantly influence both the potency and the pharmacokinetic properties of the compounds. The side chain on the right-hand side of the bicyclic 4-nitroimidazole structure can tolerate a wide variety of functional groups. nih.gov In the development of PA-824, a related nitroimidazooxazine, a lipophilic tail was identified as a key determinant of aerobic activity. nih.govacs.org Specifically, retaining a lipophilic substituent in the para position of the aromatic ring of the side chain was necessary for aerobic activity. acs.org The strategic installation of methyl groups on the side chains of related iminosugar inhibitors has been shown to preorganize the side chain conformation, leading to enhanced inhibitory activity. nih.gov Such conformational preorganization can lead to synergistic benefits through favorable hydrophobic interactions. nih.gov The nature of the side chain can also be modified to conjugate the nitroimidazole pharmacophore with other active moieties, such as oxazolidinones, to create hybrid molecules with dual-action mechanisms. nih.gov

Comparison of Different Heterocyclic Ring Systems and Scaffolds

The imidazo[2,1-b]oxazole scaffold is part of a broader class of bicyclic nitroimidazoles that have shown significant promise. nih.gov Comparative studies with other heterocyclic systems have provided valuable insights into the SAR.

Imidazo[2,1-b]oxazines vs. Imidazo[2,1-b]oxazoles : Both the imidazo[2,1-b]oxazine (e.g., PA-824) and the imidazo[2,1-b]oxazole (e.g., OPC-67683) scaffolds have produced clinical candidates for tuberculosis. nih.gov The key determinants for aerobic activity in 4-nitroimidazoles include the bicyclic system (either oxazine or oxazole), a lipophilic tail, and an oxygen atom at the 2-position of the imidazole (B134444) ring. nih.govacs.org

Imidazoles vs. Thiazoles/Oxadiazoles (B1248032) : Imidazole-containing compounds are considered privileged structures in medicinal chemistry. nih.govnih.gov Studies on other heterocyclic systems, such as thiazoles and 1,3,4-oxadiazoles, have shown that features like electron-withdrawing groups on appended phenyl rings can enhance antibacterial activity by increasing lipophilicity, which facilitates diffusion across biological membranes. nih.gov

Fused Ring Systems : The fusion of the imidazole ring to another heterocyclic ring, like the oxazole in this case, creates a rigid structure that is often beneficial for activity. Thiazolobenzimidazole analogues have been found to be more potent than their corresponding imidazole analogues in certain anti-inflammatory studies. nih.gov This suggests that the fused bicyclic scaffold of this compound is a critical component of its pharmacophore.

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for understanding the SAR of this compound derivatives and for designing new potential inhibitors. nih.gov

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR studies have been employed to investigate derivatives of imidazo[2,1-b]oxazole as potential kinase inhibitors. These models generate contour maps that indicate regions where steric bulk, or electropositive/negative groups are favorable or unfavorable for activity, thus guiding structural optimization. nih.gov

Molecular Docking: Molecular docking simulations are used to predict the binding modes and interactions between ligands and their protein targets. nih.govekb.eg For nitroimidazole derivatives, docking studies have been performed with target enzymes like DNA gyrase B. mdpi.com These studies help to rationalize the observed activity of different compounds and to identify key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of the receptor. ekb.egmdpi.com For instance, docking studies on imidazo[2,1-b]oxazole derivatives targeting BRAF kinase revealed that the scaffold could be stably accommodated in the receptor's active site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for the assessment of binding stability. nih.gov For proposed imidazo[2,1-b]oxazole inhibitors of BRAF kinase, 100-nanosecond MD simulations were used to calculate binding free energies, which helped to rank the potential efficacy of newly designed compounds. nih.gov Such computational approaches, combined with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, offer a powerful platform for the rational design of novel and more effective this compound-based therapeutic agents. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For the broader class of bicyclic nitroimidazoles, including imidazo[2,1-b]oxazole derivatives, QSAR models have been developed to rationalize their activity, particularly against Mycobacterium tuberculosis.

A study on 2,3-dihydro-6-nitroimidazo[2,1-b]oxazine analogs, which share the core bicyclic nitroimidazole structure, successfully derived a simple four-feature QSAR model to explain the minimum inhibitory concentration (MIC) results. nih.gov This model highlighted the importance of specific structural attributes in determining the aerobic activity of these compounds. nih.gov

In a more extensive 3D-QSAR study on various imidazo[2,1-b]oxazole derivatives as mutant BRAF kinase inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models were generated. nih.gov The best model, CoMSIA/SEHA, demonstrated strong predictive power with a Q² of 0.578, an R² of 0.828, and a predictive R² (R²pred) of 0.74. nih.gov The contour maps generated from this model helped identify key structural regions where modifications could enhance anticancer activity, leading to the design of four new inhibitors with high predicted activity. nih.gov

These studies underscore the utility of QSAR in identifying the key molecular descriptors that correlate with the biological efficacy of imidazo[2,1-b]oxazole derivatives.

Table 1: Statistical Parameters of a 3D-QSAR Model for Imidazo[2,1-b]oxazole Derivatives nih.gov

| Model | Q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | R²pred (Predictive correlation coefficient) |

|---|

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a this compound derivative, and its biological target at the atomic level.

For related imidazo[2,1-b]oxazole derivatives investigated as potential inhibitors of mutant BRAF kinase, molecular docking studies were performed to elucidate the binding modes within the receptor's active site (PDB code: 4G9C). nih.gov The results revealed that the imidazo[2,1-b]oxazole scaffold fits stably into the active site, and the analysis identified specific patterns and modes of interaction between the ligands and the receptor. nih.gov To further validate these findings, the most promising compounds were subjected to 100 ns molecular dynamics simulations to assess their binding free energies and the stability of the ligand-receptor complex over time. nih.gov

These computational approaches are essential for visualizing and understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that are critical for the compound's biological activity.

Quantum Chemical Calculations (e.g., HOMO/LUMO Energies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the reactivity and stability of compounds like this compound.

For a series of nitroimidazole analogs, DFT studies at the B3LYP/3-21*G level were conducted. nih.gov The calculated electrostatic potential showed that these compounds have a maximum negative potential near the nitro group, extending towards the imidazole ring. nih.gov This finding is significant as the nitro group is essential for the prodrug activation of many nitroimidazoles. nih.gov Furthermore, the calculated electron affinity values indicated the stability of the radical anions that could form upon one-electron reduction within the biological system, highlighting the electron-accepting capacity of these molecules. nih.gov

The energy gap between HOMO and LUMO (ΔE) is another important parameter; a smaller gap suggests higher reactivity. For a series of oxazolo[4,5-b]pyridine (B1248351) derivatives, the ΔE values for the most active compounds were found to be 4.3508 eV, 4.4471 eV, and 4.4852 eV, respectively, calculated using DFT/B3LYP theory with the 6-311G(d,p) basis set. rsc.org These calculations help rationalize the electronic aspects of ligand-receptor interactions and the molecule's mechanism of action.

Table 2: Calculated Electronic Properties of Active Oxazolo[4,5-b]pyridine Derivatives rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| P5 | -6.6578 | -2.3070 | 4.3508 |

| P6 | -7.1000 | -2.6529 | 4.4471 |

Conformational Analysis and Energy Landscapes

The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energy levels, creating an energy landscape. This analysis is an intrinsic part of modern drug design and SAR studies.

For instance, 3D-QSAR and pharmacophore modeling studies inherently rely on the conformational analysis of each molecule in the dataset. nih.govresearchgate.net The generation of a robust pharmacophore model requires aligning a set of active molecules, which is achieved by exploring their conformational space to find the bioactive conformation that is common among them. researchgate.net The energy accessibility of a conformer that fits a pharmacophore model is a key consideration; a good fit is only meaningful if the required conformation is energetically favorable. semanticscholar.org

While specific studies detailing the complete conformational energy landscape of this compound were not found, the successful application of 3D-QSAR and pharmacophore modeling to this class of compounds implies that their conformational preferences are a key determinant of their biological activity. nih.govresearchgate.net

Prediction of ADME Properties (Computational)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical to its success. In silico methods for predicting ADME properties are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

Computational ADMET (ADME and Toxicity) prediction was performed for a series of imidazo[2,1-b]oxazole derivatives designed as BRAF kinase inhibitors. nih.gov The newly designed molecules demonstrated good ADMET properties, suggesting their potential as viable drug candidates. nih.gov Similarly, in silico ADME studies on other oxazole and benzimidazole (B57391) derivatives have shown that many compounds fall within the standard ranges for properties like protein binding, blood-brain barrier (BBB) permeability, and human oral absorption. bohrium.compnrjournal.comjcchems.com

For example, a study on new oxazole derivatives used the SwissADME server to evaluate their pharmacokinetic properties. pnrjournal.com The results indicated that the synthesized compounds possessed high oral bioavailability and good absorption in the digestive system. pnrjournal.com These predictive models are often based on well-established guidelines like Lipinski's Rule of Five, which helps assess the drug-likeness of a compound. jcchems.com

Table 3: Example of Predicted ADME Properties for a Series of Oxazole Derivatives jcchems.com

| Property | Range for Designed Compounds | Standard Range/Guideline |

|---|---|---|

| Log P (Lipophilicity) | -0.25 to 4.58 | < 5 (Lipinski) |

| Molecular Weight ( g/mol ) | Not specified | < 500 (Lipinski) |

| H-bond Donors | Not specified | < 5 (Lipinski) |

| H-bond Acceptors | Not specified | < 10 (Lipinski) |

| Topological Polar Surface Area (TPSA) | 35.26 to 128.60 Ų | < 140 Ų (good oral bioavailability) |

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties like d_norm (normalized contact distance) onto the surface, it provides a detailed picture of all close contacts.